molecular formula C11H9N7O6 B10960721 2-Hydroxy-3,5-dinitrobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

2-Hydroxy-3,5-dinitrobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No.: B10960721
M. Wt: 335.23 g/mol
InChI Key: RRVPSFRBWPECFX-UUILKARUSA-N
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Description

2-HYDROXY-3,5-DINITROBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of both nitro and hydrazone functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3,5-DINITROBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE typically involves a multi-step process:

    Nitration: The starting material, 2-hydroxybenzaldehyde, undergoes nitration to introduce nitro groups at the 3 and 5 positions, forming 2-hydroxy-3,5-dinitrobenzaldehyde.

    Hydrazone Formation: The 2-hydroxy-3,5-dinitrobenzaldehyde is then reacted with 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazine under acidic or basic conditions to form the hydrazone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3,5-DINITROBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-HYDROXY-3,5-DINITROBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-HYDROXY-3,5-DINITROBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydrazone groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-3,5-DINITROBENZALDEHYDE: Lacks the hydrazone group, making it less reactive in certain chemical reactions.

    1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE: Lacks the aromatic aldehyde component, affecting its overall reactivity and applications.

Uniqueness

2-HYDROXY-3,5-DINITROBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is unique due to the combination of nitro, hydroxy, and hydrazone functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H9N7O6

Molecular Weight

335.23 g/mol

IUPAC Name

3-[(2E)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H9N7O6/c1-5-10(20)13-11(16-14-5)15-12-4-6-2-7(17(21)22)3-8(9(6)19)18(23)24/h2-4,19H,1H3,(H2,13,15,16,20)/b12-4+

InChI Key

RRVPSFRBWPECFX-UUILKARUSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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